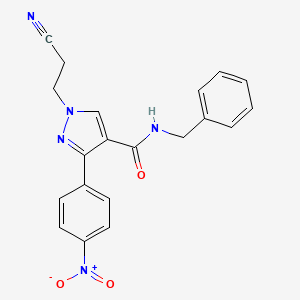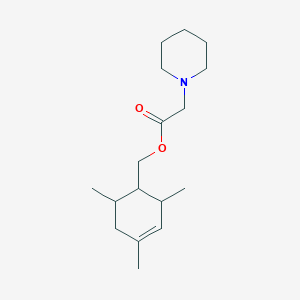![molecular formula C20H10BrCl3N2S B4900452 (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile](/img/structure/B4900452.png)
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2,4-dichlorothiazole in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including halogenation and nitrile formation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of halogenated aromatic compounds with biological systems. Its structural features make it a valuable tool for investigating the effects of halogenation on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve halogenated aromatic interactions, thiazole ring participation, and nitrile group reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(4-bromophenyl)-4-oxo-2-butenoic acid
- 2-{[((2E)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}-N-(4-chlorophenyl)benzamide
- 4-[2-(4-bromophenyl)diazenyl]phenol
Uniqueness
Compared to similar compounds, (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile stands out due to its unique combination of bromine, chlorine, and thiazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrCl3N2S/c21-14-4-1-12(2-5-14)17(23)8-3-13(10-25)20-26-19(11-27-20)16-7-6-15(22)9-18(16)24/h1-9,11H/b13-3+,17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHCXABGGLIZDZ-UPOCAPAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)/Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrCl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)



![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)

![Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide](/img/structure/B4900435.png)
![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4900462.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
